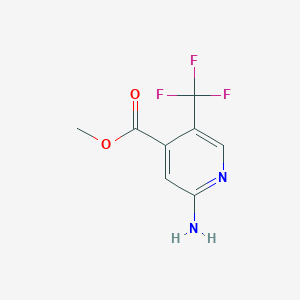

Methyl 2-amino-5-(trifluoromethyl)isonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(12)13-3-5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQCGUHCFGSUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-(trifluoromethyl)isonicotinate, a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. This document delves into its chemical identity, physicochemical properties, synthesis, spectral characterization, and potential applications, with a particular focus on its role as a key intermediate in the development of novel bioactive molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

This compound (CAS Number: 1227603-88-4) is a specialized pyridine derivative that has garnered attention in the field of synthetic chemistry. Its structure, which combines an aminopyridine core with a trifluoromethyl group and a methyl ester, offers a unique combination of reactive sites and physicochemical properties. The strategic placement of the trifluoromethyl group, a moiety known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, makes this compound a valuable scaffold in drug discovery and agrochemical development.[1][2]

This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, moving beyond basic catalog information to offer insights into its synthesis, characterization, and potential for creating next-generation chemical entities.

Compound Identity and Physicochemical Properties

A clear understanding of a compound's identity and properties is fundamental to its application in research and development.

Nomenclature and Structural Elucidation

-

Systematic Name: Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate

-

Common Name: this compound

-

CAS Number: 1227603-88-4

-

Molecular Formula: C₈H₇F₃N₂O₂

-

Molecular Weight: 220.15 g/mol

The structure of this molecule is characterized by a pyridine ring with substituents at the 2, 4, and 5 positions. The "isonicotinate" designation specifies that the methyl carboxylate group is at the 4-position, distinguishing it from its nicotinic acid (3-position) and picolinic acid (2-position) isomers.

Physicochemical Data

The physicochemical properties of a compound are critical in predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 63°C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | General knowledge |

| Storage | Store in a cool, dark place. Keep container tightly closed. | [3] |

Synthesis and Purification

A plausible synthetic approach could involve the construction of the substituted pyridine ring through cyclocondensation reactions using a trifluoromethyl-containing building block.[4] Alternatively, functionalization of a pre-existing pyridine ring is a common strategy. For instance, a starting material like 2-amino-5-(trifluoromethyl)pyridine could potentially be carboxylated at the 4-position, followed by esterification.

General Synthetic Workflow for Substituted Pyridines:

Sources

- 1. nbinno.com [nbinno.com]

- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for the 4-carboxylate isomer, this document leverages data from its close structural isomer, methyl 2-amino-5-(trifluoromethyl)nicotinate (methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate), to provide a robust predictive and comparative analysis. This approach allows for an informed understanding of the target molecule's expected properties and reactivity.

Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry

The introduction of a trifluoromethyl group into a pyridine ring has a profound impact on the molecule's physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the pyridine core, enhance metabolic stability, and improve membrane permeability of drug candidates.[1] These characteristics make trifluoromethylpyridine derivatives highly valuable scaffolds in the development of novel pharmaceuticals and agrochemicals.[1] The compound in focus, methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate, combines the features of a trifluoromethylpyridine with an amino group and a methyl ester, offering multiple points for synthetic diversification.

Physicochemical and Spectroscopic Properties

Core Molecular Attributes (for Methyl 2-amino-5-(trifluoromethyl)nicotinate)

| Property | Value | Source |

| CAS Number | 1227048-89-6 | [2][3] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [2][4] |

| Molecular Weight | 220.15 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [2] |

Another structural isomer, methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate , is also documented with CAS number 1806983-37-8.[5]

Spectroscopic Profile: A Predictive Analysis

The structural elucidation of these compounds relies heavily on spectroscopic methods. While a definitive spectrum for the 4-carboxylate is unavailable, the expected spectroscopic characteristics can be predicted based on known data for related structures.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

-

¹³C NMR: The carbon NMR will reveal signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the trifluoromethyl group, and the carbonyl and methyl groups of the ester.

-

¹⁹F NMR: The fluorine NMR will show a characteristic singlet for the -CF₃ group.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and various vibrations of the pyridine ring.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its chemical formula.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of aminotrifluoromethylpyridine esters can be approached through several routes. A common strategy involves the construction of the substituted pyridine ring followed by esterification, or the introduction of the amino and trifluoromethyl groups onto a pre-existing pyridine ester.

A plausible synthetic route to the parent acid, 2-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid, could involve the halogenation and subsequent amination of a suitable trifluoromethyl-substituted pyridine precursor.[6] The carboxylic acid can then be esterified to the desired methyl ester. For instance, the synthesis of 2-amino-5-methyl-pyridine has been achieved through the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound.[7][8] While not directly applicable, this highlights a potential strategy for functionalizing the pyridine ring.

The synthesis of the related compound, 2-Amino Methyl Nicotinate, can be achieved by the esterification of 2-Amino Nicotinic Acid using (trimethylsilyl)diazomethane or sulfuric acid in methanol.[9]

Workflow for a Generalized Synthesis:

Caption: Generalized synthetic workflow for substituted pyridine derivatives.

Chemical Reactivity

The reactivity of methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate is dictated by its functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides.

-

Pyridine Ring: The pyridine ring is generally electron-deficient, and this is further enhanced by the trifluoromethyl group. This makes the ring susceptible to nucleophilic aromatic substitution, depending on the reaction conditions and the position of leaving groups. The pKa of the pyridine nitrogen will be lowered by the electron-withdrawing substituents. For a related compound, 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid, the pKa is estimated to be around 2.5–3.0.[10]

Applications in Research and Development

Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1]

Medicinal Chemistry

These compounds serve as building blocks for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties. The amino and ester functionalities provide convenient handles for further molecular elaboration to explore structure-activity relationships (SAR). Pyridine derivatives are known to possess a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Agrochemicals

Similar to their role in pharmaceuticals, these compounds are also used in the development of new pesticides and herbicides. The trifluoromethylpyridine moiety is a key structural motif in several commercial agrochemicals.[1]

Logical Flow of Application in Drug Discovery:

Caption: Application of the core scaffold in a typical drug discovery pipeline.

Safety and Handling

Based on the safety data for the isomeric compound, methyl 2-amino-5-(trifluoromethyl)nicotinate, the following precautions should be observed:[4]

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[4]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]

-

Pictograms: GHS07 (Exclamation mark).[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at 4°C, protected from light.[2]

Experimental Protocol: General Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

-

First Aid:

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

-

Conclusion

Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate and its isomers are valuable building blocks for the synthesis of complex molecules with potential applications in medicine and agriculture. While specific data for the 4-carboxylate isomer is scarce, a comprehensive understanding of its likely properties and reactivity can be gained from its close structural relatives. This guide provides a foundation for researchers to safely handle and strategically utilize this class of compounds in their research endeavors. Further experimental investigation into the specific properties of the 4-carboxylate isomer is warranted to fully unlock its potential.

References

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

ChemWhat. (n.d.). Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS#: 1227048-89-6. Retrieved from [Link]

-

Shimizu, T., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 89-103. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemwhat.com [chemwhat.com]

- 4. メチル 2-アミノ-5-(トリフルオロメチル)ニコチナート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate | 1806983-37-8 [sigmaaldrich.com]

- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 8. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)isonicotinate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-(trifluoromethyl)isonicotinate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group and an aminopyridine scaffold imparts unique physicochemical properties that are highly desirable in modern drug discovery and crop protection research.[1][2][3][4] This document details the compound's chemical properties, outlines a robust synthetic pathway with a step-by-step protocol, provides expected spectroscopic data for characterization, discusses its applications as a versatile building block, and covers essential safety and handling procedures. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their research and development endeavors.

Introduction and Strategic Importance

This compound belongs to the trifluoromethylpyridine (TFMP) class of compounds. The TFMP moiety is a privileged structural motif found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][4] Its prevalence stems from the profound effects the trifluoromethyl (-CF3) group has on a molecule's biological and physical properties.

The Role of the Trifluoromethyl Group: The -CF3 group is a powerful bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

-

Binding Affinity: The lipophilicity of the -CF3 group can enhance hydrophobic interactions with protein targets, leading to improved potency.[5]

-

Acidity/Basicity: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing drug absorption and distribution.

-

Molecular Conformation: The steric bulk of the -CF3 group can lock a molecule into a specific, biologically active conformation.[3]

The aminopyridine core is also a cornerstone in medicinal chemistry, known for its ability to form key hydrogen bonds and participate in various receptor-ligand interactions. The combination of these two pharmacophores in this compound makes it a highly valuable and versatile building block for creating novel chemical entities with enhanced properties.[1][5]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and screening. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | - |

| Synonyms | Methyl 2-amino-5-(trifluoromethyl)nicotinate | - |

| CAS Number | 1227048-89-6 | ChemScene |

| Molecular Formula | C₈H₇F₃N₂O₂ | ChemScene |

| Molecular Weight | 220.15 g/mol | ChemScene |

| Appearance | Off-white to light yellow solid (Predicted) | - |

| Purity | ≥95% - ≥97% (Typical commercial grades) | ChemScene, Alchem.Pharmtech |

| TPSA | 65.21 Ų | ChemScene |

| LogP | 1.4692 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to trifluoromethylpyridines exist, a common and reliable strategy involves the construction of the functionalized pyridine ring from acyclic precursors or the late-stage functionalization of a pre-existing pyridine ring. A plausible and robust laboratory-scale synthesis for this compound is proposed below, starting from the commercially available 2-amino-5-iodopyridine.

Proposed Synthetic Workflow

The overall strategy involves a three-step sequence:

-

Trifluoromethylation: Introduction of the -CF3 group onto the pyridine ring via a copper-catalyzed cross-coupling reaction.

-

Carboxylation: Installation of the carboxylic acid group at the 4-position via a Grignard reaction followed by quenching with carbon dioxide.

-

Esterification: Conversion of the carboxylic acid to the final methyl ester product.

This sequence is designed to install the most robust group (CF3) first, followed by the more sensitive functional groups.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical literature and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine

-

Causality: This step utilizes a well-established copper-catalyzed trifluoromethylation protocol.[6] Copper(I) iodide is the catalyst, 1,10-phenanthroline acts as a ligand to stabilize the copper complex, and TMSCF₃ (Ruppert-Prakash reagent) serves as the nucleophilic trifluoromethyl source. Potassium fluoride (KF) acts as an activator for the TMSCF₃. DMSO is chosen as a high-boiling polar aprotic solvent suitable for this type of cross-coupling.[6]

-

Procedure:

-

To an oven-dried Schlenk flask, add 2-amino-5-iodopyridine (1.0 eq.), copper(I) iodide (0.2 eq.), 1,10-phenanthroline (0.2 eq.), and potassium fluoride (3.0 eq.).

-

Seal the flask, evacuate, and backfill with argon gas (repeat three times).

-

Add anhydrous DMSO via syringe to form a suspension.

-

Add trimethyl(trifluoromethyl)silane (TMSCF₃, 3.0 eq.) dropwise via syringe.

-

Heat the reaction mixture to 60°C and stir for 24 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove insoluble copper salts.

-

Separate the organic layer, wash with aqueous ammonia solution to remove residual copper, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-amino-5-(trifluoromethyl)pyridine.

-

Step 2: Synthesis of 2-Amino-5-(trifluoromethyl)isonicotinic acid

-

Causality: Directed ortho-metalation is challenging on this substrate. A more reliable method is a halogen-magnesium exchange using a strong, non-nucleophilic base like a Turbo-Grignard reagent (i-PrMgCl·LiCl) on a halogenated precursor. Since we have the trifluoromethylated pyridine, we must first introduce a halogen at the 4-position (e.g., via bromination, a step not detailed here but would precede this one if starting from 2-amino-5-(trifluoromethyl)pyridine). For this guide, we will assume a 4-bromo-2-amino-5-(trifluoromethyl)pyridine intermediate. The resulting Grignard reagent is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which is protonated upon acidic workup.

-

Procedure (Assuming a 4-bromo precursor):

-

Dissolve 4-bromo-2-amino-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -15°C in an ice-salt bath.

-

Add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 eq., 1.3 M in THF) dropwise, maintaining the temperature below -10°C. Stir for 1 hour.

-

In a separate flask, suspend an excess of freshly crushed dry ice in anhydrous THF.

-

Transfer the Grignard solution via cannula into the dry ice slurry under a positive pressure of argon.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction carefully with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

-

Step 3: Synthesis of this compound

-

Causality: Fischer esterification is a classic and effective method for converting a carboxylic acid to a methyl ester. Thionyl chloride (SOCl₂) is used in catalytic or stoichiometric amounts to activate the carboxylic acid by forming a highly reactive acyl chloride intermediate. Methanol serves as both the reagent and the solvent.

-

Procedure:

-

Suspend 2-amino-5-(trifluoromethyl)isonicotinic acid (1.0 eq.) in methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq.) dropwise.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected data based on the compound's structure and analysis of similar molecules.[7][8][9][10]

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~8.3 (s, 1H, H-6), ~7.9 (s, 1H, H-3), ~5.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR | δ (ppm) ~166 (C=O), ~159 (C-2), ~148 (C-6), ~140 (C-4), ~123 (q, ¹JCF ≈ 272 Hz, CF₃), ~118 (q, ²JCF ≈ 34 Hz, C-5), ~110 (C-3), ~52 (OCH₃) |

| ¹⁹F NMR | δ (ppm) ~ -62 (s, CF₃) |

| IR (KBr) | ν (cm⁻¹) ~3450, 3300 (N-H stretch), ~1720 (C=O stretch), ~1620 (N-H bend), ~1300, 1150 (C-F stretch) |

| MS (ESI+) | m/z 221.05 [M+H]⁺, 243.03 [M+Na]⁺ |

Note: NMR shifts are predicted for CDCl₃ and are approximate. Coupling constants (J) for the CF₃ group with adjacent carbons are characteristic.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in the orthogonal reactivity of its functional groups, allowing for selective modification to build more complex molecular architectures.

-

Pharmaceuticals: The amino group can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to introduce diverse side chains. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations. This makes the compound an ideal starting point for constructing libraries of potential kinase inhibitors, GPCR modulators, or anti-infective agents.[11][12]

-

Agrochemicals: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine scaffold.[1][3] This intermediate can be used to synthesize analogs of existing products like Flonicamid or to explore new classes of crop protection agents. The compound's derivatives have been shown to have potential as insect growth regulators and ALS-inhibiting herbicides.[1]

Caption: Role as a versatile intermediate in pharmaceutical and agrochemical R&D.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working outside a fume hood.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry, and dark place.

-

Keep away from strong oxidizing agents.

-

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic combination of the aminopyridine scaffold and the trifluoromethyl group. Its well-defined structure and orthogonal functional groups provide a reliable platform for the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. This guide has provided the essential technical information required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in the pursuit of novel chemical entities.

References

-

Iwasaki, Y., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 115-127. [Link]

-

Zhang, L., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl)-3-methyl–4-(p-isopropylphenyl)-1,3-thiazolium-5-thiolate. ARKIVOC, 2004(vi), 12-21. [Link]

- U.S. Patent No. US4349681A. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Wang, F., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855-4865. [Link]

-

Wang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53583. [Link]

- European Patent No. EP0569701A1. (1993). Process for preparation of 2-amino-5-methyl-pyridine.

-

Wang, F., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Iwasaki, Y., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Kobayashi, Y., et al. (1975). Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex. Journal of the Chemical Society, Perkin Transactions 1, 2755-2758. [Link]

-

Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl. Arkivoc. [Link]

-

Liu, M. C., et al. (1985). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 28(11), 1577-1582. [Link]

-

Das, B., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6675. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. PharmaCompass. [Link]

-

Mondal, M., et al. (2020). Various protocols for trifluoromethylation. ResearchGate. [Link]

-

Mátravölgyi, B., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4768. [Link]

-

Wu, J., et al. (2020). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 13(1), 2139-2150. [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Bookboon. [Link]

-

Wiley-VCH. (2008). Supporting Information. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

An In-Depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. While detailed peer-reviewed synthetic protocols and exhaustive spectral characterizations for this specific molecule are not extensively documented in public literature, this document consolidates available data, outlines plausible synthetic strategies based on established chemical principles, and discusses its potential applications, drawing from research on analogous structures.

Introduction and Significance

Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate (also known as Methyl 2-amino-5-(trifluoromethyl)nicotinate) belongs to the class of trifluoromethyl-substituted pyridines, which are crucial structural motifs in a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, often imparts unique physicochemical properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] The 2-aminopyridine scaffold is also a well-established pharmacophore, known for its diverse biological activities.[1] The combination of these features in Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate makes it a valuable building block for the synthesis of novel bioactive compounds.

Physicochemical and Structural Properties

Based on available data from chemical suppliers and computational predictions, the fundamental properties of Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1227048-89-6 | [4][5] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [4] |

| Molecular Weight | 220.15 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [4] |

| logP (calculated) | 1.4692 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

| SMILES | COC(=O)C1=C(N)N=CC(=C1)C(F)(F)F | [4] |

| InChI Key | OJQOTGQGUUMFLP-UHFFFAOYSA-N |

Proposed Synthetic Pathways

One potential synthetic strategy is outlined below, commencing with a commercially available trifluoromethyl-substituted pyridine derivative. The rationale behind each step is to progressively introduce the required functional groups onto the pyridine ring.

Caption: A logical workflow for the synthesis, characterization, and application of Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate.

Conclusion

Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate is a promising heterocyclic building block with significant potential in the fields of drug discovery and agrochemical development. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel and effective therapeutic agents and crop protection solutions.

References

-

Pipzine Chemicals. (n.d.). 2-Amine-5-Trifluoromethyl Pyridine. Retrieved January 19, 2026, from [Link]

- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Amino-2-(Trifluoromethyl)Pyridine: Applications and Properties. Retrieved January 19, 2026, from [Link]

- Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-113.

-

ChemWhat. (n.d.). Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS#: 1227048-89-6. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2023). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved January 19, 2026, from [Link]

Sources

- 1. 2-Amine-5-Trifluoromethyl Pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. chemscene.com [chemscene.com]

- 5. chemwhat.com [chemwhat.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-5-(trifluoromethyl)isonicotinate

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS No. 1227603-88-4). Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates available data and outlines robust experimental protocols for the determination of key physical characteristics. The guide emphasizes the scientific rationale behind methodological choices, ensuring a deep understanding of how to characterize this and similar fluorinated heterocyclic compounds, which are of significant interest in the pharmaceutical and agrochemical industries.[1]

Introduction: A Key Heterocyclic Building Block

This compound is a substituted pyridine derivative. Its structure is characterized by an isonicotinate core (a pyridine ring with a methyl ester at the 4-position), an amino group at the 2-position, and a trifluoromethyl group at the 5-position. The trifluoromethyl moiety is a critical functional group in modern medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Similarly, the 2-aminopyridine scaffold is a prevalent feature in numerous biologically active compounds.

Chemical Structure and Identification:

-

IUPAC Name: Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate

-

CAS Number: 1227603-88-4[2]

-

Molecular Formula: C₈H₇F₃N₂O₂[2]

-

Molecular Weight: 220.15 g/mol [2]

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. The following table summarizes the available data for this compound.

| Property | Value | Data Source |

| CAS Number | 1227603-88-4 | ChemicalBook[2] |

| Molecular Formula | C₈H₇F₃N₂O₂ | ChemicalBook[2] |

| Molecular Weight | 220.15 g/mol | ChemicalBook[2] |

| Physical Form | Solid (Predicted) | Inferred from related solid aminopyridines |

| Melting Point | Not available in literature | To be determined experimentally |

| Boiling Point | 318.4 ± 42.0 °C | Predicted by computational model[2] |

| Density | 1.408 ± 0.06 g/cm³ | Predicted by computational model[2] |

| Solubility | Not available in literature | To be determined experimentally |

Spectroscopic and Spectrometric Characterization Profile

While published spectra for this specific CAS number are scarce, the structure allows for a robust prediction of its spectral characteristics. These predictions are essential for confirming the identity and purity of synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

A singlet corresponding to the three protons of the methyl ester (-OCH₃) group, likely in the δ 3.8-4.0 ppm range.

-

A broad singlet for the two protons of the primary amine (-NH₂), the chemical shift of which can vary depending on solvent and concentration.

-

Two singlets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The proton at the 3-position and the proton at the 6-position will appear as distinct singlets due to the substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. Expected regions include:

-

The ester carbonyl carbon (C=O) signal around δ 165-170 ppm.

-

The methyl ester carbon (-OCH₃) around δ 52-55 ppm.

-

The carbon bearing the trifluoromethyl group (-CF₃) will appear as a quartet due to C-F coupling, typically around δ 120-130 ppm.

-

The remaining five aromatic carbons will have distinct chemical shifts determined by the electronic effects of the substituents.

-

-

¹⁹F NMR: The fluorine NMR will show a single, sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine (-NH₂) group are expected in the 3300-3500 cm⁻¹ region.[3]

-

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group should appear around 1700-1730 cm⁻¹.

-

C-F Stretching: Strong absorption bands characteristic of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak [M]⁺: In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 220.15. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₈H₇F₃N₂O₂.

Experimental Methodologies for Physical Property Determination

The following section details standardized, field-proven protocols for the experimental determination of the unavailable physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the preferred method for determining the melting point of a pure crystalline solid. It offers higher precision than traditional methods and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as a sharp endothermic peak.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, crystalline compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, under a constant nitrogen purge (50 mL/min).

-

The temperature range should broadly bracket the expected melting point (e.g., from 25 °C to 250 °C).

-

-

Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak. The instrument software is used to integrate the peak area to calculate the enthalpy of fusion.

Solubility Determination by the Shake-Flask Method

Rationale: The equilibrium shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Detailed Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a known volume of the test solvent (e.g., 1 mL of water, ethanol, DMSO) in a glass vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent.

Conclusion

This compound is a promising chemical intermediate whose full potential is predicated on a thorough understanding of its physicochemical properties. While computational models provide valuable initial estimates for its boiling point and density, experimental verification is paramount for its reliable use in synthesis and development. The spectroscopic profile can be confidently predicted based on its structure, providing a clear blueprint for identity confirmation. The standardized protocols for determining melting point and solubility outlined herein offer a robust framework for completing the physical characterization of this compound, enabling its effective application in the advancement of chemical and pharmaceutical research.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [Link]

-

¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-(trifluoromethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a substituted pyridine derivative with a molecular structure that suggests its potential as a key building block in the synthesis of novel pharmaceutical compounds. Its trifluoromethyl group, amino group, and methyl ester functionality make it an intriguing scaffold for medicinal chemists. The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, and one of the most fundamental physicochemical properties that dictates its success is solubility. Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. Therefore, a thorough understanding and accurate determination of the solubility of novel compounds like this compound are paramount in the early stages of drug development.[1][2]

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying scientific principles that govern experimental design and data interpretation. We will explore the predicted solubility behavior based on the molecule's structure and delve into the gold-standard experimental protocols for accurate solubility measurement.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The presence of specific functional groups and the overall polarity of the molecule dictate its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃N₂O₂ | [3][4] |

| Molecular Weight | 220.15 g/mol | [4] |

| LogP (calculated) | 1.4692 | [4] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

The calculated LogP value of 1.4692 suggests that this compound has a moderate degree of lipophilicity. The trifluoromethyl (-CF₃) group is known to significantly increase lipophilicity, which can enhance membrane permeability but often at the cost of reduced aqueous solubility.[5] This electron-withdrawing group also influences the electronic properties of the pyridine ring.[6] The presence of an amino (-NH₂) group and the nitrogen atom in the pyridine ring, along with the oxygen atoms in the methyl ester group, provide sites for hydrogen bonding, which can promote solubility in polar protic solvents.

Based on this structural analysis, we can predict the following solubility behavior:

-

Aqueous Solubility: Likely to be low due to the lipophilic trifluoromethyl group. The amino group may be protonated at acidic pH, which would increase solubility. Conversely, in basic solutions, the compound is expected to be less soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility due to the compound's polarity and the ability of these solvents to act as hydrogen bond acceptors. In drug discovery, initial screenings are often performed in dimethyl sulfoxide (DMSO).[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated due to the potential for hydrogen bonding with the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the amino and ester groups.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic solubility.[7][8] It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Causality Behind the Experimental Choices

-

Excess Solute: The addition of a surplus of the compound ensures that a saturated solution is formed and that the system reaches equilibrium with the solid phase.[7]

-

Equilibration Time: A sufficient incubation period (typically 24-48 hours) is crucial to ensure that the dissolution process has reached a true equilibrium.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and defined temperature (e.g., 25°C or 37°C) is critical for reproducibility.[9]

-

Phase Separation: Centrifugation and/or filtration are necessary to separate the undissolved solid from the saturated solution before analysis. Care must be taken to avoid sorption of the solute onto the filter membrane, especially for poorly soluble compounds.[7]

Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator for 24-48 hours.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. For very accurate measurements, this can be followed by filtration through a low-binding filter (e.g., PVDF).

-

Dilution: Dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for the shake-flask method of solubility determination.

Experimental Determination of Kinetic Solubility

In early drug discovery, where compound availability is limited and throughput is high, kinetic solubility measurements are often employed.[7] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Causality Behind the Experimental Choices

-

DMSO Stock: Compounds are often stored in DMSO, and this method mimics the conditions of adding a compound to an aqueous buffer in high-throughput screening assays.

-

Precipitation: The measurement is based on the detection of precipitate formation, often by nephelometry or turbidimetry.[2]

-

Non-Equilibrium: It is important to note that this is a kinetic measurement and does not represent true thermodynamic equilibrium. The results are often higher than thermodynamic solubility.

Step-by-Step Protocol

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume of each dilution to a new plate containing the aqueous buffer (e.g., PBS).

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: Measure the turbidity or light scattering of each well using a plate reader.

-

Data Analysis: The kinetic solubility is typically defined as the highest concentration that does not show a significant increase in turbidity compared to the blank.

Caption: Workflow for kinetic solubility determination.

Analytical Quantification

The accuracy of any solubility measurement is highly dependent on the analytical method used for quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[2]

Key Considerations for HPLC-UV Method Development

-

Column Selection: A C18 reverse-phase column is a good starting point for a compound with moderate lipophilicity.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable additive (e.g., formic acid or ammonium acetate) to ensure good peak shape.

-

Wavelength Selection: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

-

Calibration Curve: A standard curve should be prepared using known concentrations of the compound to ensure accurate quantification.

Conclusion and Future Directions

While specific, publicly available solubility data for this compound is scarce, this guide provides a robust framework for its experimental determination. By understanding the influence of the trifluoromethyl group and other functional moieties on its physicochemical properties, researchers can make informed decisions about solvent selection and experimental design. The shake-flask method remains the definitive approach for thermodynamic solubility, while kinetic assays offer a higher-throughput alternative for early-stage screening. Accurate quantification by a validated analytical method like HPLC-UV is crucial for reliable data. For drug development professionals, a comprehensive understanding of the solubility of this and other novel chemical entities is a critical first step in the long and complex process of bringing a new therapeutic to market.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).

- solubility experimental methods.pptx. Slideshare.

- Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS#: 1227048-89-6.

- 1227048-89-6 | Methyl 2-amino-5-(trifluoromethyl)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chemscene.com [chemscene.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. solubility experimental methods.pptx [slideshare.net]

Spectroscopic Data for Methyl 2-amino-5-(trifluoromethyl)isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminopyridine core, the trifluoromethyl group, and the methyl ester, are prevalent in a wide array of biologically active compounds. The trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and comprehensive spectroscopic characterization is therefore paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues in a research and development setting.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this important chemical entity.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The molecule possesses a pyridine ring substituted with an amino group at the 2-position, a methyl ester at the 4-position (isonicotinate nomenclature), and a trifluoromethyl group at the 5-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~8.2 | s | 1H | H-6 | - |

| ~7.8 | s | 1H | H-3 | - |

| ~5.0 | br s | 2H | -NH₂ | - |

| ~3.9 | s | 3H | -OCH₃ | - |

Expert Interpretation:

-

Aromatic Protons (H-3 and H-6): The pyridine ring protons are expected to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The proton at the 6-position (H-6) is anticipated to be deshielded and appear at a lower field (~8.2 ppm) compared to the proton at the 3-position (H-3, ~7.8 ppm). This is due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing trifluoromethyl group.

-

Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet around 5.0 ppm. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be variable and is dependent on concentration and temperature.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.9 ppm. This is a characteristic chemical shift for methyl esters.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the eight carbon atoms in the molecule. The trifluoromethyl group will cause the C-5 carbon signal to appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment | Predicted J-coupling (Hz) |

| ~165 | s | C=O (ester) | - |

| ~158 | s | C-2 | - |

| ~148 | s | C-6 | - |

| ~135 | q | C-5 | ¹JCF ≈ 272 |

| ~122 | q | -CF₃ | ¹JCF ≈ 272 |

| ~120 | s | C-4 | - |

| ~115 | s | C-3 | - |

| ~52 | s | -OCH₃ | - |

Expert Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the lowest field, around 165 ppm.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (115-158 ppm). The carbon attached to the amino group (C-2) is expected to be significantly shielded and appear at a higher field compared to the other ring carbons. The carbon bearing the trifluoromethyl group (C-5) will be split into a quartet with a large coupling constant (¹JCF) of approximately 272 Hz. The trifluoromethyl carbon itself will also appear as a quartet with a similar large coupling constant.

-

Methyl Carbon: The methyl ester carbon will appear at a characteristic upfield chemical shift of around 52 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and aromatic C-N and C-C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1620 | Strong | N-H bending |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~1250 | Strong | C-O stretching (ester) |

Expert Interpretation:

-

The presence of the primary amino group will be indicated by two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the methyl ester.

-

The strong and broad absorption bands in the 1300-1100 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

The aromatic ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₈H₇F₃N₂O₂), the molecular weight is 220.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 220.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 220 | [M]⁺ (Molecular Ion) |

| 189 | [M - OCH₃]⁺ |

| 161 | [M - COOCH₃]⁺ |

| 142 | [M - CF₃ - H]⁺ |

Expert Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 220. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 189, or the loss of the entire methyl ester group (-COOCH₃) to yield a fragment at m/z 161. Fragmentation of the trifluoromethyl group is also possible.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Conclusion

The spectroscopic data and methodologies presented in this technical guide provide a comprehensive framework for the characterization of this compound. While the provided spectral data are based on well-established principles and analysis of analogous structures, it is imperative that they are confirmed with experimental data for any newly synthesized batch of the compound. This guide serves as a foundational resource for researchers to aid in the efficient and accurate structural verification of this important molecule.

References

Due to the lack of a single, comprehensive public-domain source for the complete experimental spectroscopic data of this compound, this reference list provides authoritative sources on the principles of spectroscopic interpretation for the relevant functional groups.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Supporting Information for publications in journals such as the Journal of Organic Chemistry and Organic Letters often contain detailed experimental and spectroscopic data for novel compounds. Researchers are encouraged to search for synthetic procedures of this or closely related molecules in such journals. [Link]

-

Wiley-VCH 2008 - Supporting Information. This document provides examples of NMR and IR data for various trifluoromethyl-containing organic molecules, which can be used for comparative purposes. [Link]

Technical Guide: Safety and Handling of Methyl 2-amino-5-(trifluoromethyl)isonicotinate

Introduction: Methyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS No. 1227048-89-6) is a substituted pyridine derivative incorporating three key functional groups: an aminopyridine core, a trifluoromethyl moiety, and a methyl ester.[1] This combination of features makes it a valuable building block and intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[2][3] The trifluoromethyl group, in particular, is a prevalent motif in modern drug design.[2]

While comprehensive, peer-reviewed toxicity data for this specific molecule is not widely published, a rigorous analysis of its structural components is essential for establishing safe handling protocols. The aminopyridine scaffold is associated with significant toxicity, and related trifluoromethylated amino-aromatics have demonstrated severe health effects in case studies.[4][5] Therefore, this guide is predicated on the principle of treating this compound as a substance with a high potential for hazard, requiring stringent safety controls. This document provides an in-depth framework for researchers and drug development professionals to manage the risks associated with its handling, storage, and disposal.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The toxicity profile of this compound is inferred from analogous structures, necessitating a cautious approach.

1.1. Predicted GHS Classification

Based on data from structurally related aminopyridines, trifluoromethylpyridines, and nicotinic esters, the following GHS classification should be assumed in the absence of specific data:

| Hazard Class | Category | Hazard Statement | Rationale / Supporting Evidence |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Aminopyridines are consistently classified as orally toxic.[4][6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Dermal toxicity is a known hazard for aminopyridines.[4][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Both aminopyridine and methyl nicotinate structures are known skin irritants.[4][8][9] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | A common hazard for this class of chemicals.[4][8][9] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[4][8] |

1.2. Critical Unclassified Hazards - The Causality Behind a Cautious Approach

Beyond standard classifications, the unique structure of this molecule presents severe, less common hazards that must be understood and mitigated:

-

Systemic Toxicity (Methemoglobinemia & Toxic Encephalopathy): A case report on the inhalation of a closely related compound, 5-amino-2-(trifluoromethyl)pyridine, resulted in life-threatening methemoglobinemia, hemolytic anemia, and toxic encephalopathy.[5] The aminopyridine moiety is the likely toxophore responsible for these effects. This precedent is the single most critical factor dictating the need for stringent inhalation controls (i.e., mandatory fume hood use).

-

Hazardous Combustion Products: The presence of both fluorine and nitrogen in the molecule means that thermal decomposition or combustion will produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and various nitrogen oxides (NOx).[10][11] HF gas is extremely dangerous and can cause severe, delayed-onset burns upon contact with any tissue.[10]

Physicochemical Properties and Storage

Proper storage and an understanding of the compound's physical properties are fundamental to its safe handling and maintaining its integrity.

| Property | Value / Information | Source |

| IUPAC Name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | [1] |

| CAS Number | 1227048-89-6 | [1] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Purity | Typically ≥95% from commercial suppliers | [1] |

| Storage Conditions | Store at 4°C, protected from light.[1] Keep container tightly closed in a dry, well-ventilated place.[9][12] | |

| Computed TPSA | 65.21 Ų | [1] |

| Computed LogP | 1.4692 | [1] |

Standard Operating Protocol for Safe Handling

Adherence to a self-validating protocol that minimizes all routes of exposure is mandatory. The following steps must be followed without deviation.

3.1. Engineering Controls & Personal Protective Equipment (PPE)

The primary principle is containment and isolation.

-

Ventilation: All handling, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][13][14] The risk of severe systemic toxicity from inhalation cannot be overstated.[5]

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[14] A face shield should be used in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile gloves (double-gloving is recommended). Inspect gloves for pinholes or tears before each use. Use proper removal technique to avoid contaminating skin and wash hands thoroughly with soap and water after work is complete.[12][15]

-

Protective Clothing: A flame-resistant lab coat is required. For significant quantities, a chemically resistant apron should be worn over the lab coat.

-

3.2. Experimental Workflow

The following workflow is designed to systematically mitigate risks at each stage of handling.

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

4.1. Spill Response

-

Small Spill (in fume hood):

-

Large Spill / Spill outside fume hood:

4.2. First Aid Measures

The following decision tree outlines the immediate actions required following an exposure. Medical attention is mandatory in all cases.

Caption: Emergency First Aid Decision Tree for Exposure Incidents.

Stability, Reactivity, and Disposal

5.1. Chemical Stability and Reactivity

-

Stability: Stable under recommended storage conditions (cool, dry, dark).[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][12]

-

Hazardous Decomposition: Thermal decomposition can release carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride (HF) gas.[10][11]

5.2. Waste Disposal

-

All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Dispose of contents and containers in accordance with all local, state, and federal regulations.[12] Do not mix with other waste streams. Do not dispose of down the drain.[14]

References

-

2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-